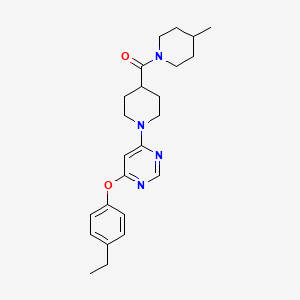
(1-(6-(4-Ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)(4-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(6-(4-Ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)(4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H32N4O2 and its molecular weight is 408.546. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (1-(6-(4-Ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)(4-methylpiperidin-1-yl)methanone, also identified by its CAS number 1116045-32-9, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant studies associated with this compound.
The molecular formula of the compound is C26H35N5O4, with a molecular weight of 481.6 g/mol. The structure features a pyrimidine ring, piperidine moieties, and an ethylphenoxy group, which may contribute to its biological activity.
While specific mechanisms for this compound are still under investigation, related compounds have shown activity as potential GPR119 agonists. GPR119 is a G protein-coupled receptor that plays a significant role in glucose metabolism and insulin secretion. The activation of GPR119 has been linked to improved glycemic control and potential therapeutic effects in diabetes management .
Biological Activity Overview
Research has indicated that compounds structurally similar to this compound exhibit various biological activities:
- Hypoglycemic Effects : Some studies suggest that GPR119 agonists can enhance insulin secretion and reduce blood glucose levels in diabetic models.
- Cytotoxicity : Preliminary data indicate potential cytotoxic effects against certain cancer cell lines, although more extensive studies are needed to confirm these findings.
- Neuroprotective Properties : Certain derivatives have shown promise in neuroprotection, which may be attributed to their ability to modulate neurotransmitter systems.
Case Studies and Research Findings
A selection of studies highlights the biological activity of related compounds:
Propriétés
IUPAC Name |
[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-3-19-4-6-21(7-5-19)30-23-16-22(25-17-26-23)27-14-10-20(11-15-27)24(29)28-12-8-18(2)9-13-28/h4-7,16-18,20H,3,8-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZZOOQODIMJPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCC(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














